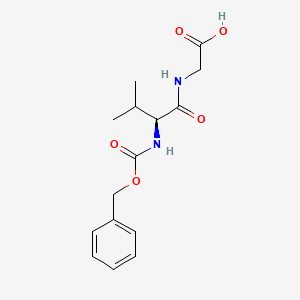

Z-Val-Gly-OH

Descripción general

Descripción

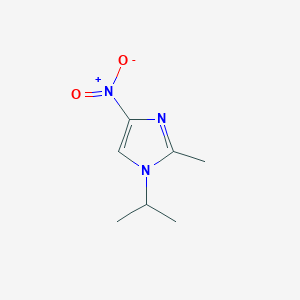

Z-Val-Gly-OH, also known as Z-Valeryl-Glycine, is an amino acid derivative that has garnered attention in the scientific community in recent years. It is a small molecule with a wide variety of potential applications, from biochemistry and physiology to pharmaceuticals and drug development.

Aplicaciones Científicas De Investigación

1. Enhancement in NO2 Sensing Properties of SWNTs

- Summary of the Application: The research focuses on the development of a high-speed NO2 sensor based on functionalized Single Walled Carbon Nanotubes (SWNTs). The SWNTs were functionalized with the enzyme N-benzyloxycarbonylglycine (Z-Gly-OH) to improve their sensing properties .

- Methods of Application: The functionalization process involved various parameters such as time and temperature. Z-Gly-OH created a functionalization of the 1,3-dipolar cycloaddition type, which modified the properties of CNTs while maintaining their electronic properties .

- Results or Outcomes: The functionalization with Z-Gly-OH made it possible to obtain amino groups on the surface of nanotubes in the absence of a solvent. The gas sensing performance of the developed sensor was tested for NO2 gas as a function of NO2 concentration (70 ppm to 20 ppm). The sensor showed a fast response/recovery (~88 s/95 s) as well as high sensitivity (27%) .

2. Antioxidant Peptides from Natural Proteins

- Summary of the Application: Peptides derived from dietary proteins, including Z-Gly-OH, have been reported to display significant antioxidant activity. This activity may exert notably beneficial effects in promoting human health and in food processing .

- Methods of Application: The research focused on the generation, separation, purification, and identification of novel peptides from various protein sources .

- Results or Outcomes: The research found that peptides with antioxidant properties exert effective metal ion (Fe2+/Cu2+) chelating activity and lipid peroxidation inhibitory capacity .

3. Antioxidant Peptides in Food Science, Pharmaceuticals, and Cosmetics

- Summary of the Application: Antioxidant peptides, including Z-Gly-OH, are currently a hotspot in food science, pharmaceuticals, and cosmetics. They have pivotal roles in the screening, activity evaluation, mechanisms, and applications in these fields .

- Methods of Application: The research introduces novel technologies for the efficient screening of antioxidant peptides. A wide range of activity evaluation assays, encompassing cellular models, as well as rodent and non-rodent models, are provided .

- Results or Outcomes: The research found that antioxidant peptides have broad applications in food manufacture, therapy, and the cosmetics industry .

4. Proteolytic Enzymes in Molecular Biology

- Summary of the Application: Proteolytic enzymes, including Z-Gly-OH, have great medical and pharmaceutical importance due to their key role in biological processes and in the life-cycle of many pathogens .

- Methods of Application: The research focuses on the generation, separation, purification, and identification of novel peptides from various protein sources .

- Results or Outcomes: The research found that proteases are extensively applied enzymes in several sectors of industry and biotechnology .

5. Synthesis of a Difficult Pentapeptide

- Summary of the Application: The research demonstrated the application of microwave irradiation to the synthesis of a difficult pentapeptide, Val-Ala-Val-Ala-Val-Gly-OH, which is known to have a tendency toward aggregation .

- Methods of Application: The research used microwave irradiation for the synthesis of the pentapeptide .

- Results or Outcomes: The research successfully synthesized the difficult pentapeptide, Val-Ala-Val-Ala-Val-Gly-OH .

6. Environmentally Conscious In-Water Peptide Synthesis

- Summary of the Application: The research demonstrated the application of microwave irradiation to the synthesis of a difficult pentapeptide, Val-Ala-Val-Ala-Val-Gly-OH, which is known to have a tendency toward aggregation .

- Methods of Application: The research used microwave irradiation for the synthesis of the pentapeptide .

- Results or Outcomes: The research successfully synthesized the difficult pentapeptide, Val-Ala-Val-Ala-Val-Gly-OH .

Propiedades

IUPAC Name |

2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-10(2)13(14(20)16-8-12(18)19)17-15(21)22-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,16,20)(H,17,21)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOJWUBBCZRMTB-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Val-Gly-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H,5H-Benzo[ij]quinolizine-2-carboxylicacid, 8,9-difluoro-6,7-dihydro-5-methyl-1,7-dioxo-](/img/structure/B1597889.png)

![1-([2,2'-Bithiophen]-5-yl)propan-1-one](/img/structure/B1597894.png)

![Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B1597903.png)

![Diethyl 2-([(1-methyl-1H-pyrazol-5-YL)amino]methylene)malonate](/img/structure/B1597907.png)